molecular formula C14H20N4O2 B11843549 1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)-1,8-dimethyl- CAS No. 132560-13-5

1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)-1,8-dimethyl-

Cat. No.: B11843549
CAS No.: 132560-13-5
M. Wt: 276.33 g/mol
InChI Key: GZDFOOAFMQSYOV-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethyl)-1,8-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with a unique structure that includes a cyclohexylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethyl)-1,8-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,8-dimethylxanthine and cyclohexylmethyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3-(Cyclohexylmethyl)-1,8-dimethyl-1H-purine-2,6(3H,7H)-dione may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethyl)-1,8-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, facilitated by bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced purine analogs.

Scientific Research Applications

3-(Cyclohexylmethyl)-1,8-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethyl)-1,8-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,8-Dimethylxanthine: A precursor in the synthesis of 3-(Cyclohexylmethyl)-1,8-dimethyl-1H-purine-2,6(3H,7H)-dione.

    Cyclohexylmethyl derivatives: Compounds with similar structural features but different functional groups.

Uniqueness

3-(Cyclohexylmethyl)-1,8-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific combination of a purine core with a cyclohexylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

132560-13-5

Molecular Formula

C14H20N4O2

Molecular Weight

276.33 g/mol

IUPAC Name

3-(cyclohexylmethyl)-1,8-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C14H20N4O2/c1-9-15-11-12(16-9)18(14(20)17(2)13(11)19)8-10-6-4-3-5-7-10/h10H,3-8H2,1-2H3,(H,15,16)

InChI Key

GZDFOOAFMQSYOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3CCCCC3)C

Origin of Product

United States

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